6-Phosphogluconic acid

Catalog No.
S606740
CAS No.
921-62-0
M.F
C6H13O10P
M. Wt
276.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phosphogluconic acid

CAS Number

921-62-0

Product Name

6-Phosphogluconic acid

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid

Molecular Formula

C6H13O10P

Molecular Weight

276.14 g/mol

InChI

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1

InChI Key

BIRSGZKFKXLSJQ-SQOUGZDYSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O

Synonyms

6-phospho-D-gluconic acid, 6-phosphogluconate, 6-phosphogluconic acid, gluconate 6-phosphate

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OP(=O)(O)O
  • Measuring PPP activity

    The level of 6-PGA in cells directly reflects the activity of the PPP. By measuring 6-PGA concentration through techniques like enzymatic assays or liquid chromatography-mass spectrometry (LC-MS): , scientists can assess the PPP's contribution to cellular metabolism under various conditions.

  • Investigating the regulation of the PPP

    Researchers use 6-PGA to study how different factors regulate the PPP. By adding or removing 6-PGA from cell cultures and observing changes in enzyme activity or downstream metabolites, they can gain insights into the mechanisms controlling the pathway's flux.

  • Understanding the Warburg effect

    Cancer cells often exhibit an increased reliance on the PPP, known as the Warburg effect. Studying the metabolism of 6-PGA in cancer cells compared to healthy cells can help researchers understand the specific contributions of the PPP to cancer cell proliferation and identify potential therapeutic targets.

Applications in Enzyme Research

-PGA serves as a substrate for various enzymes involved in the PPP and other metabolic pathways. This makes it a valuable tool for studying enzyme activity and properties:

  • Characterizing enzyme kinetics

    Scientists can use 6-PGA to measure the reaction rate of enzymes like phosphogluconate dehydrogenase and 6-phosphogluconate dehydratase, involved in the metabolism of 6-PGA within the PPP. By varying the concentration of 6-PGA and measuring the reaction rate, they can determine the enzyme's kinetic parameters like Km and Vmax, providing insights into its catalytic efficiency and substrate specificity.

  • Investigating enzyme inhibition

    -PGA can be used to screen for potential inhibitors of enzymes involved in its metabolism. By monitoring the effect of candidate inhibitors on the conversion of 6-PGA to downstream products, researchers can identify compounds that potentially regulate the PPP or other pathways utilizing 6-PGA.

6-Phosphogluconic acid, also known as 6-phospho-D-gluconate, is a phosphorylated sugar acid that plays a crucial role as an intermediate in the pentose phosphate pathway and the Entner-Doudoroff pathway. Its chemical formula is C₆H₁₃O₁₀P, and it has an average molecular weight of 276.1352 g/mol . This compound is characterized by a phosphate group attached to the sixth carbon of the gluconic acid structure, which classifies it within the group of monosaccharide phosphates .

In the pentose phosphate pathway, 6-PGA serves as a branchpoint intermediate. It can either be converted into ribulose-5-phosphate for nucleotide synthesis or be directed towards generating NADPH, a crucial reducing agent involved in various cellular processes []. The pentose phosphate pathway is particularly important in rapidly dividing cells, which require a constant supply of nucleotides and reducing equivalents for biosynthesis and antioxidant defense [].

  • Conversion to Ribulose 5-Phosphate: It is oxidatively decarboxylated by the enzyme phosphogluconate dehydrogenase, producing ribulose 5-phosphate, carbon dioxide, and NADPH .
  • Dehydration Reaction: In certain microorganisms, it can be converted to 2-keto-3-deoxy-6-phosphogluconate through dehydration catalyzed by 6-phosphogluconate dehydratase .

These reactions are pivotal in cellular metabolism, particularly in generating reducing power (NADPH) and ribose sugars for nucleotide synthesis.

6-Phosphogluconic acid is integral to various metabolic pathways across different organisms. In humans, it is involved in the pentose phosphate pathway, which is essential for producing NADPH and ribose 5-phosphate. NADPH serves as a reducing agent in biosynthetic reactions and helps maintain cellular redox balance . The compound's presence in all living species underscores its fundamental biological significance.

The synthesis of 6-phosphogluconic acid occurs naturally through enzymatic processes:

  • From Gluconolactone: The enzyme 6-phosphogluconolactonase hydrolyzes 6-phosphogluconolactone to yield 6-phosphogluconic acid .
  • From Adenosine Triphosphate and Gluconic Acid: The reaction can also proceed via the phosphorylation of gluconic acid using adenosine triphosphate, resulting in the formation of 6-phosphogluconic acid along with adenosine diphosphate and protons .

6-Phosphogluconic acid has several applications:

  • Biochemical Research: It serves as a critical marker and intermediate in studies related to carbohydrate metabolism and enzymatic pathways.
  • Industrial Biotechnology: Its derivatives may be utilized in the production of biofuels and bioplastics due to their role in metabolic engineering.

Several compounds are structurally or functionally similar to 6-phosphogluconic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Gluconic AcidC₆H₁₂O₇Lacks phosphate group; used in food industry as preservative.
D-Ribulose 5-PhosphateC₅H₁₃O₅PDirect product of 6-phosphogluconic acid; crucial for nucleotide synthesis.
Glyceraldehyde 3-PhosphateC₃H₇O₆PInvolved in glycolysis; shares similar phosphate characteristics.

Uniqueness of 6-Phosphogluconic Acid

What sets 6-phosphogluconic acid apart from these compounds is its role as an intermediate specifically within the pentose phosphate pathway, where it not only contributes to the generation of reducing equivalents but also plays a vital role in ribose sugar production essential for nucleic acids.

Physical Description

Barium salt hydrate: White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-4.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

276.02463360 g/mol

Monoisotopic Mass

276.02463360 g/mol

Heavy Atom Count

17

UNII

W31WK7B8U0

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

921-62-0

Wikipedia

6-Phosphogluconic_acid

Dates

Modify: 2023-08-15

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